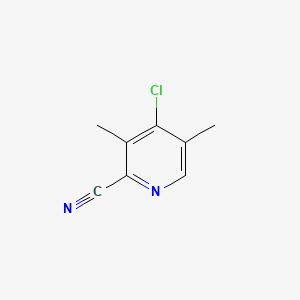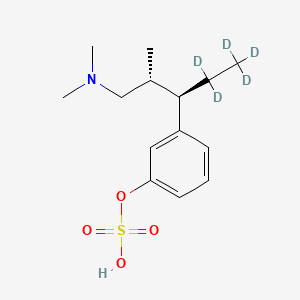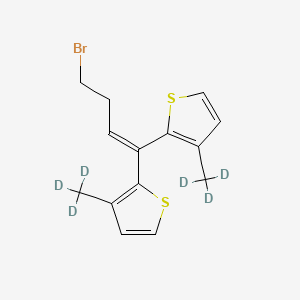![molecular formula C17H19N3O B585074 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol CAS No. 98809-58-6](/img/structure/B585074.png)
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol
Descripción general
Descripción
“4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol” is a chemical compound with the molecular formula C17H19N3O . It is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . A large-scale manufacturing process for a similar compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been developed through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole .Molecular Structure Analysis
Triazole compounds, including “4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol”, have a five-membered aromatic azole chain. They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Aplicaciones Científicas De Investigación
Ionic Liquids in Organic Synthesis
Ionic liquids, such as those based on 1,2,3-triazolide, have been used in organic synthesis . The compound , being a derivative of 1,2,3-triazole, could potentially be used in similar applications.
Study of Decomposition Properties
The study of decomposition properties of ionic liquids is another area of research . The decomposition of similar compounds could involve the transfer of a methyl cation from the cation to the anion .
Influence on Electronic and Optical Properties
1,2,3-triazole-based complexes have been studied for their influence on electronic and optical properties . As a derivative, the compound could potentially exhibit similar properties.
Synthesis Methods
The compound could be used to study and develop new synthesis methods, given its high regioselectivity and good functional group tolerance .
Therapeutic Applications
1,2,3-triazole derivatives have been studied for their therapeutic applications . The compound could potentially be used in similar research.
Pharmacological Agents
Heterocyclic 1,2,4-triazole scaffolds have been synthesized and evaluated as promising pharmacological agents . The compound, being a derivative of 1,2,3-triazole, could potentially be used in similar applications.
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol are enzymes and receptors involved in oxidative stress and inflammation pathways. This compound is known to interact with key proteins such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in inflammatory responses .
Mode of Action
The compound exerts its effects by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes. This results in diminished inflammatory responses and pain. The modulation of the NF-κB pathway affects various downstream targets, including cytokines like TNF-α and IL-6, which are critical mediators of inflammation .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in reduced production of inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it prevents the activation of inflammatory cells and reduces oxidative stress, contributing to its overall anti-inflammatory and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, high temperatures may lead to degradation, while the presence of other drugs or chemicals can result in interactions that alter its pharmacokinetic profile .
Direcciones Futuras
The development of novel effective antiviral agents is urgently needed, and triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Therefore, “4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol” and other triazole derivatives may have potential applications in the development of new medicines.
Propiedades
IUPAC Name |
4-methyl-2-[3-(2-methylprop-2-enyl)-1H-benzotriazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)11-19-15-7-5-4-6-14(15)18-20(19)16-10-13(3)8-9-17(16)21/h4-10,18,21H,1,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSBDZDZCJXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2NC3=CC=CC=C3N2CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
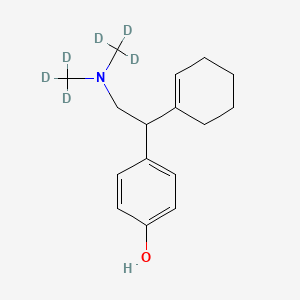


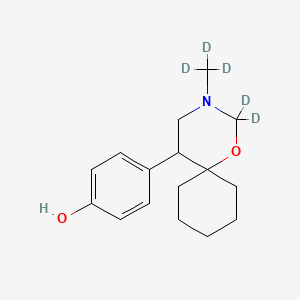
![2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585002.png)
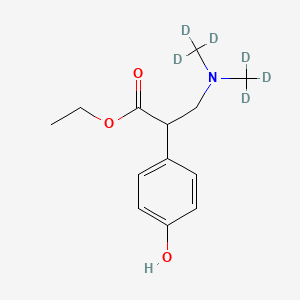
![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)

